molecular formula C10H14N2O4 B114050 (R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid CAS No. 28875-92-5

(R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid

Cat. No. B114050
CAS RN: 28875-92-5
M. Wt: 226.23 g/mol
InChI Key: TZFNLOMSOLWIDK-SNVBAGLBSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes identifying the reactive sites in the molecule and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It also includes the compound’s stability and reactivity .

Scientific Research Applications

Enhancement of Anti-Hypertensive Drugs

(R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid, also known as carbidopa, has been found to enhance the anti-hypertensive effects of various drugs such as methyldopa, hydrallazine, guanethidine, and clonidine in spontaneously hypertensive rats. This enhancement is hypothesized to be due to a reduction in sympathetic nervous system activity (Scriabine et al., 1976).

Treatment of Parkinson's Disease

Carbidopa is used in combination with levodopa for the treatment of Parkinson’s disease. It inhibits extracerebral aromatic L-amino acid decarboxylase (dopa decarboxylase), allowing for a reduction in levodopa dosage and a decrease in side effects (Pinder et al., 2012).

Inhibitor of Dopa Decarboxylase

Carbidopa acts as a potent inhibitor of DOPA decarboxylase both in vitro and in vivo. This inhibition can affect the metabolism of various compounds such as serotonin and catecholamines (Porter et al., 1962).

Enzymatic Resolutions in Therapeutic Agents

Specific derivatives of aromatic alpha-amino-alpha-methyl acids and alpha-hydrazino-alpha-methyl acids, like carbidopa, are developed as therapeutic agents for hypertension and Parkinson's disease. The purification of enzymes like Candida lipolytica ester hydrolase (CLEH) facilitates the resolution of racemic esters of these compounds (Kallwass et al., 1994).

Preparation of N-Orthogonally Diprotected Hydrazino Acids

Carbidopa's derivatives are used in the efficient electrophilic amination of N-benzyl amino acids to form N-alpha, N-beta-orthogonally diprotected alpha-hydrazino acids, which are key intermediates in synthesizing various biologically active compounds (Hannachi et al., 2004).

Inhibition of Polyamine Biosynthesis

Carbidopa analogs, such as (+/-)-5-Amino-2-hydrazino-2-methylpentanoic acid, are potent inhibitors of ornithine decarboxylase. This inhibition plays a role in regulating polyamine levels, which are crucial for cell growth and differentiation (Abdel-monem et al., 1975).

Safety And Hazards

This includes information about the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling and storing the compound .

properties

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFNLOMSOLWIDK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid

CAS RN

28875-92-5
Record name Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028875925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid
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(R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid
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Reactant of Route 6
(R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid

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